N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide

Description

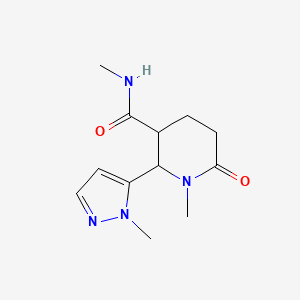

N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrazole ring, a carboxamide group, and methyl substituents. Its molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of 262.31 g/mol (derived from analogs in and ). The stereochemistry of the compound is reported as rac-(2R,3R), indicating a racemic mixture of enantiomers .

Properties

Molecular Formula |

C12H18N4O2 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

N,1-dimethyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide |

InChI |

InChI=1S/C12H18N4O2/c1-13-12(18)8-4-5-10(17)15(2)11(8)9-6-7-14-16(9)3/h6-8,11H,4-5H2,1-3H3,(H,13,18) |

InChI Key |

NNFNBMPIXHXFOD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCC(=O)N(C1C2=CC=NN2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include piperidine derivatives and pyrazole compounds. Common synthetic routes may involve:

Alkylation: Introduction of methyl groups to the nitrogen atoms.

Cyclization: Formation of the piperidine ring.

Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

Batch Reactors: For controlled reaction conditions.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

“N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: As a potential drug candidate for treating various diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

1-Cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide

- Molecular Formula : C₁₃H₁₈N₄O₂ (identical to the target compound).

- Key Difference : Replaces the N,1-dimethyl groups with a cyclopropyl substituent at the 1-position of the piperidine ring .

- Implications : Cyclopropyl groups enhance metabolic stability and membrane permeability due to their rigid, lipophilic nature. This substitution may improve bioavailability compared to the methyl-substituted target compound .

AZD9668 (Alvelestat)

- Molecular Formula : C₂₄H₂₃F₃N₄O₃S ().

- Key Features : Contains a trifluoromethyl group , a pyridine ring, and a methanesulfonyl moiety.

- Activity : A potent HNE inhibitor developed for inflammatory lung diseases. The trifluoromethyl group increases electrophilicity, enhancing binding to HNE’s active site .

Enzyme Inhibition Potential

- The target compound’s piperidine-pyrazole-carboxamide scaffold aligns with HNE inhibitor designs (e.g., AZD9668) . However, its N,1-dimethyl groups may limit interactions with HNE’s hydrophobic S2 pocket compared to bulkier substituents like trifluoromethyl .

- Evidence Gap: No direct inhibitory data for the target compound exists in the provided evidence, necessitating further biochemical assays.

Physicochemical and Commercial Profiles

Research Implications and Limitations

- Structural Diversity : The target compound’s simplicity compared to AZD9668 makes it a versatile scaffold for derivatization, though its pharmacological profile remains understudied .

- Commercial Availability : The 1-cyclopropyl analog is listed as out of stock (), highlighting supply-chain challenges for niche research chemicals.

- Stereochemical Considerations : The rac-(2R,3R) configuration () may necessitate chiral resolution to isolate biologically active enantiomers.

Biological Activity

N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide is a compound of interest due to its structural features and potential biological activities. The pyrazole moiety, combined with the piperidine framework, suggests possible interactions with various biological targets, making it a candidate for pharmacological exploration.

Chemical Structure

The compound can be represented structurally as follows:

1. Antioxidant Properties

Research indicates that compounds with pyrazole structures often exhibit significant antioxidant properties. A study utilizing molecular docking simulations revealed that derivatives similar to this compound showed strong binding affinities to antioxidant proteins, suggesting a mechanism for their protective effects against oxidative stress .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) was demonstrated in vitro, positioning it as a candidate for treating inflammatory diseases .

3. Anticancer Activity

Preliminary studies have indicated that similar compounds may possess anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound could facilitate interactions with key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The presence of the carboxamide group may enhance binding to target enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways: The pyrazole ring may interact with receptors or kinases that regulate cellular responses, particularly in inflammatory and cancerous tissues .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

| Study | Findings |

|---|---|

| Study A | Showed that pyrazole derivatives inhibited COX enzymes effectively, reducing inflammation in animal models. |

| Study B | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |

| Study C | Reported enhanced antioxidant activity correlated with structural modifications in pyrazole compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.